2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-chlorophenyl)acetamide
Description
2-({3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-chlorophenyl)acetamide is a synthetic small molecule characterized by a triazolo-pyrimidinyl core fused with a sulfur-linked acetamide moiety. The benzyl group at position 3 of the triazolo ring and the 4-chlorophenyl substituent on the acetamide define its structural uniqueness. Structural studies of such compounds often employ crystallographic tools like SHELX programs for refinement and analysis .
Properties
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6OS/c20-14-6-8-15(9-7-14)23-16(27)11-28-19-17-18(21-12-22-19)26(25-24-17)10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXSJQSUPNJSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-chlorophenyl)acetamide typically involves multiple steps. One common route starts with the preparation of the triazolopyrimidine core, followed by the introduction of the benzyl and sulfanyl groups. The final step involves the acylation of the intermediate with 4-chlorophenyl acetic acid.
Preparation of Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzyl and Sulfanyl Groups: This step typically involves nucleophilic substitution reactions.
Acylation: The final step involves the reaction of the intermediate with 4-chlorophenyl acetic acid in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can occur at the triazolopyrimidine core.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group could yield sulfoxides or sulfones, while reduction of the triazolopyrimidine core could yield dihydro derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines. For instance, studies have shown that triazole-containing compounds can induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Triazoles are known for their ability to disrupt fungal cell wall synthesis and inhibit bacterial growth. Case studies reveal its effectiveness against resistant strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Anticholinesterase Activity
One of the most promising applications of triazole derivatives is in the treatment of neurodegenerative diseases such as Alzheimer's. The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the brain. In vitro studies suggest that this compound may enhance cognitive function by increasing acetylcholine levels, thereby showing potential as a therapeutic agent for Alzheimer's disease .
Case Studies
Mechanism of Action
The mechanism of action of 2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(4-Fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide ()
This analogue shares the triazolo-pyrimidinyl core and sulfanyl-acetamide backbone but differs in substituents:
- Triazolo substituent : 4-Methylphenyl (p-tolyl) vs. benzyl in the target compound.
- Acetamide substituent : 4-Fluorobenzyl vs. 4-chlorophenyl.
Key Implications :
(R)-3-Benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide ()
While structurally distinct (dihydropyrimido-pyrimidine core with a benzodiazepine scaffold), this compound shares benzyl and aryl substituents. Differences include:
- Core structure : Dihydropyrimido-pyrimidine vs. triazolo-pyrimidine.
- Substituents: A 6-methylpyridin-3-yl amino group and benzodiazepine moiety.
Key Implications :
- The triazolo-pyrimidine core (target compound) may confer greater rigidity and metabolic resistance compared to the dihydropyrimido-pyrimidine system.
- The absence of a benzodiazepine moiety in the target compound suggests divergent therapeutic targets, possibly favoring kinase inhibition over GABAergic modulation .
Physicochemical and Pharmacokinetic Properties
Table 1: Hypothesized Properties Based on Structural Features
*LogP values estimated using fragment-based methods.
Notes:
- The dihydropyrimido-pyrimidine core () introduces hydrogen-bonding sites, possibly improving solubility but reducing metabolic stability .
Research Findings and Hypotheses
- Structural Rigidity : The triazolo-pyrimidine core (target compound) likely offers superior conformational stability over dihydropyrimido-pyrimidine derivatives, as inferred from crystallographic data refined via SHELXL .
- Substituent-Driven Activity : The benzyl and 4-chlorophenyl groups may synergistically enhance target engagement in kinase or protease inhibition, whereas fluorobenzyl/p-tolyl analogues () might prioritize selectivity over potency .
Biological Activity
The compound 2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-chlorophenyl)acetamide is a derivative of triazolopyrimidine known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a triazolo[4,5-d]pyrimidine core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, compounds containing a triazole moiety typically exhibit:
- Antimicrobial Activity : The triazole structure facilitates interactions with enzymes and receptors, leading to inhibition of microbial growth.
- Anticancer Properties : Research indicates that similar compounds can induce apoptosis in cancer cells and inhibit tumor proliferation through various biochemical pathways .
Biological Activity Overview
The following table summarizes the reported biological activities of this compound:
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of triazole derivatives on human breast cancer cells (MCF-7). The compound demonstrated an IC50 value indicating significant potency against this cell line, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : Experimental models indicated that the compound could reduce inflammatory markers in response to stimuli such as lipopolysaccharides (LPS), highlighting its potential use in treating inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its oil-soluble nature. This characteristic enhances its absorption and distribution within biological systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?
- Methodology: Multi-step synthesis typically involves:
Formation of the triazolo-pyrimidine core via cyclization reactions.
Introduction of the benzyl group via nucleophilic substitution (e.g., using benzyl halides).
Thioether linkage formation between the pyrimidine core and the acetamide moiety using thioglycolic acid derivatives.
- Critical Parameters:
- Solvents: Dimethylformamide (DMF) or dichloromethane for solubility .
- Temperature: 60–80°C for cyclization steps; room temperature for coupling reactions .
- Catalysts: Bases like K₂CO₃ or NaH to deprotonate thiol groups .
- Yield Optimization: Use design of experiments (DOE) to systematically vary parameters (e.g., solvent polarity, stoichiometry) .
Q. How can the compound’s structure be validated using spectroscopic and chromatographic methods?
- Methodology:
- 1H/13C NMR: Analyze deuterated DMSO solutions to confirm aromatic protons (δ 7.2–8.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 429.1) .
- HPLC-PDA: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What strategies improve solubility and stability for in vitro assays?
- Methodology:
- Solubility: Test co-solvents (e.g., DMSO ≤1% v/v) or micellar formulations (e.g., Tween-80) in PBS buffer .
- Stability: Conduct accelerated degradation studies under varying pH (3–9) and temperature (4–37°C) to identify degradation pathways .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Methodology:
- Assay Replication: Standardize protocols (e.g., cell lines, incubation times) to minimize variability .
- Purity Verification: Use LC-MS to confirm absence of synthetic byproducts (e.g., unreacted intermediates) that may skew results .
- Statistical Analysis: Apply ANOVA to compare datasets and identify outliers .
Q. What computational approaches elucidate the compound’s mechanism of action?
- Methodology:
- Molecular Docking: Use AutoDock Vina to predict binding affinity to targets (e.g., kinases, GPCRs) based on triazolo-pyrimidine interactions .
- MD Simulations: Simulate ligand-protein complexes in GROMACS to assess stability of binding poses over 100-ns trajectories .
- QSAR Modeling: Corrogate substituent effects (e.g., benzyl vs. fluorobenzyl) on bioactivity using MOE or Schrödinger .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodology:
- Analog Synthesis: Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to modulate lipophilicity .
- Bioisosteric Replacement: Substitute the sulfanyl group with selenyl or ether linkages to enhance metabolic stability .
- In Silico Screening: Virtual libraries of ~500 derivatives can prioritize synthesis based on predicted ADMET properties .
Q. What experimental designs address low reproducibility in enzyme inhibition assays?
- Methodology:
- Positive Controls: Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
- Z’-Factor Optimization: Adjust enzyme concentration and substrate Km to achieve Z’ > 0.5, ensuring robust signal-to-noise ratios .
- Plate Uniformity Tests: Pre-screen plates for edge effects using DMSO controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
